molecular formula C18H19ClN2O2 B2509570 N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 904247-86-5

N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No. B2509570
CAS RN: 904247-86-5
M. Wt: 330.81
InChI Key: JRYVUVVHMYXWFR-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide, also known as ABT-639, is a potent and selective inhibitor of T-type calcium channels. It has been widely studied for its potential therapeutic applications in various diseases, such as chronic pain, epilepsy, and hypertension.

Scientific Research Applications

Synthetic Methodologies

A novel one-pot synthetic approach was developed for the synthesis of di- and mono-oxalamides, including compounds similar to N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide. This method involves the classical Meinwald rearrangement and provides a high-yielding, operationally simple pathway for producing oxalamides, which are valuable in various chemical syntheses (Mamedov et al., 2016).

Biochemical Applications

N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (a compound with a similar structure) has been studied for its interaction with the HIV-1 gp120 protein. It enhances the binding of anti-gp120 monoclonal antibodies to the Env protein, potentially improving the neutralizing activities of antibodies against HIV-1 (Yoshimura et al., 2010).

Catalysis and Material Science

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide was identified as an effective ligand for copper-catalyzed coupling reactions, showcasing the potential of oxalamides in facilitating organic transformations (Chen et al., 2023). Furthermore, heterotrimetallic oxalato-bridged complexes involving oxalamides have been synthesized, revealing their utility in the development of materials with interesting magnetic properties (Martínez-Lillo et al., 2007).

Novel Applications in Drug Design

Oxalamides have been explored for their potential in drug design, particularly in the development of anticonvulsants. Novel N1-substituted-N2,N2-diphenyl oxalamides showed significant anticonvulsant activity, underscoring the therapeutic relevance of oxalamide derivatives in medical chemistry (Nikalje et al., 2012).

Environmental Remediation

Oxalamides have been implicated in the degradation processes of environmental pollutants. For instance, the photo-Fenton degradation of herbicides like 2,4-Dichlorophenoxyacetic acid in aqueous media suggests a potential application of oxalamide derivatives in environmental cleanup efforts (Conte et al., 2016).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-12(2)14-5-9-16(10-6-14)21-18(23)17(22)20-11-13-3-7-15(19)8-4-13/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYVUVVHMYXWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide

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